Guajadial C

描述

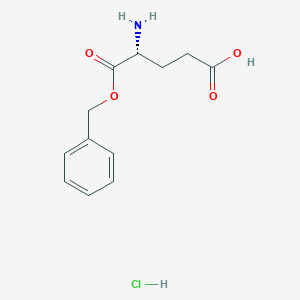

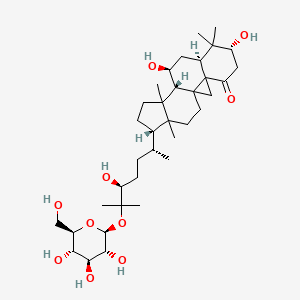

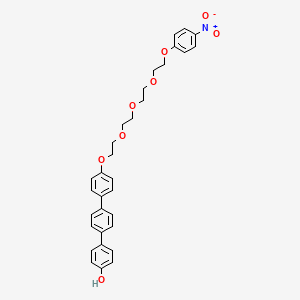

Guajadial C is a sesquiterpenoid-based meroterpenoid . It is one of the four unusual meroterpenoids (Guajadials C-F) isolated from the leaves of Psidium guajava . It has been identified as a Top1 catalytic inhibitor that delays Top1 poison-mediated DNA damage . Guajadial C also shows cytotoxicity against cancer cells .

Synthesis Analysis

The biomimetic synthesis of chromane meroterpenoids, including guajadial C, has been established . This synthesis was achieved through an aqueous three-component coupling reaction . The structures and relative configurations of these meroterpenoids were established by extensive spectroscopic analysis .Molecular Structure Analysis

Guajadial C has a molecular formula of C30H34O5 . Its molecular weight is 474.59 . The structure of Guajadial C was established by extensive spectroscopic analysis .Chemical Reactions Analysis

The biosynthesis of meroterpenoids like Guajadial C involves novel enzymes and unusual enzymatic reactions . These enzymes are involved in the biosynthesis of polyketide-terpenoids, nonribosomal peptide-terpenoids, terpenoid alkaloids, and meroterpenoids with unique structures .Physical And Chemical Properties Analysis

Guajadial C is a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .科学研究应用

肺癌中的抗癌特性:Guajadial显示出显著的抗肿瘤活性。使用两种非小细胞肺癌(NSCLC)细胞系A549和H1650的研究表明,Guajadial抑制了细胞增殖和迁移。潜在机制涉及VEGF受体(VEGFR)2介导的途径和阻断Ras/MAPK途径 (Wang et al., 2018)。

乳腺癌治疗潜力:Guajadial在逆转乳腺癌细胞的多药耐药性方面表现出有效性。通过抑制ABC转运蛋白表达和抑制药物耐药性乳腺癌细胞中的PI3K/Akt途径来实现这种效果 (Li et al., 2019)。

抗雌激素活性:Guajadial显示出作为一种基于植物雌激素的治疗剂的潜力,其作用机制类似于他莫昔芬。它在体外表现出抗增殖活性,特别是在人类乳腺癌细胞系中,并且已经证明能够抑制雌二醇对幼年大鼠子宫的增殖作用 (Bazioli et al., 2020)。

选择性雌激素受体调节剂(SERMs):Guajadial,以及其他化合物如psidial A和psiguadials A和B,已被研究其抗癌和类雌激素活性。这些化合物被认为作为SERMs,具有在抗癌疗法中的潜在重要性 (Rizzo et al., 2014)。

α-葡萄糖苷酶的抑制:Guajadial还显示出显著的α-葡萄糖苷酶抑制活性,暗示在管理糖尿病等疾病中的潜在应用 (Yangwe, 2014)。

番石榴中的抗肿瘤活性:对番石榴果实中的梅尔萜类化合物的研究表明,类似guajadial B和C的化合物对各种人类癌细胞系具有细胞毒性作用,表明其作为抗肿瘤剂的开发潜力 (Qin et al., 2017)。

作用机制

安全和危害

未来方向

Guajadial C has shown promising anti-proliferative activity in vitro with selectivity for human breast cancer cell lines . It has also demonstrated anti-estrogenic activity in vivo . These results suggest a relationship between anti-proliferative and anti-estrogenic activity of Guajadial C, which possibly acts in tumor inhibition through estrogen receptors due to the compound’s structural similarity to tamoxifen . This suggests the potential of Guajadial C to be utilized as a feasible alternative or adjuvant treatment for human cancers .

属性

IUPAC Name |

(1S,4R,4'R,4aR,7S)-5',7'-dihydroxy-4-methyl-4'-phenyl-1-propan-2-ylspiro[2,3,4,4a,5,6-hexahydro-1H-naphthalene-7,2'-3,4-dihydrochromene]-6',8'-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H34O5/c1-17(2)20-10-9-18(3)21-11-12-30(14-23(20)21)13-22(19-7-5-4-6-8-19)26-28(34)24(15-31)27(33)25(16-32)29(26)35-30/h4-8,14-18,20-22,33-34H,9-13H2,1-3H3/t18-,20+,21-,22-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKDKMNYVVXIPCC-VRANUHBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C2=CC3(CCC12)CC(C4=C(C(=C(C(=C4O3)C=O)O)C=O)O)C5=CC=CC=C5)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H](C2=C[C@]3(CC[C@H]12)C[C@@H](C4=C(C(=C(C(=C4O3)C=O)O)C=O)O)C5=CC=CC=C5)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Guajadial C | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl (2S)-2-Amino-2-[3-fluoro-4-(trifluoromethoxy)phenyl]acetate](/img/structure/B1495914.png)

![(2R)-1-[4-[4-[(5-Chloro-4-pyrazolo[1,5-a]pyridin-3-ylpyrimidin-2-yl)amino]-3,5-dimethylpyrazol-1-yl]piperidin-1-yl]-2-hydroxypropan-1-one](/img/structure/B1495937.png)

![H-Glu-Leu-Asp-[(2R,4S,5S)-5-amino-4-hydroxy-2,7-dimethyl-octanoyl]-Ala-Glu-Phe-OH](/img/structure/B1495939.png)

![Methyl 4-((1S,2R,3aS,8bS)-2-((tert-butyldimethylsilyl)oxy)-1-(hydroxymethyl)-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]benzofuran-5-yl)butanoate](/img/structure/B1495969.png)